3-Bromo-2,4-dichloro-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dichloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H2BrCl2FO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-6-fluorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, chlorination, and fluorination of benzoic acid derivatives. For example, the compound can be synthesized by reacting 2,4-dichloro-6-fluorobenzoic acid with bromine in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as:
Bromination: Introduction of bromine atoms into the aromatic ring.
Chlorination: Addition of chlorine atoms.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichloro-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other atoms or groups.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Substitution Reactions: Often carried out using halogenating agents like bromine or chlorine in the presence of catalysts.
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and aryl boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
3-Bromo-2,4-dichloro-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloro-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 3-Bromo-4-fluorobenzoic acid
- 2,4-Dichloro-6-fluorobenzoic acid
- 3-Bromo-2-fluorobenzoic acid methyl ester
Uniqueness
3-Bromo-2,4-dichloro-6-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms on the benzene ring makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
2586126-17-0 |
---|---|
Molecular Formula |
C7H2BrCl2FO2 |
Molecular Weight |
287.89 g/mol |
IUPAC Name |
3-bromo-2,4-dichloro-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H2BrCl2FO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,(H,12,13) |
InChI Key |
GXIDZOBSQXOWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.